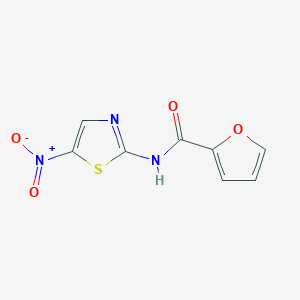

N-(5-nitro-1,3-thiazol-2-yl)furan-2-carboxamide

Description

N-(5-nitro-1,3-thiazol-2-yl)furan-2-carboxamide (CAS: STK072231) is a heterocyclic compound featuring a furan-2-carboxamide moiety linked to a 5-nitro-1,3-thiazol-2-yl group. Synthesized via coupling reactions involving furan-2-carboxylic acid derivatives and 2-amino-5-nitrothiazole, it is characterized by a yield of 70% () and purity >90% (). Key spectroscopic data includes IR peaks at 1667 cm⁻¹ (amide C=O stretch), 1356–1482 cm⁻¹ (N–O nitro group), and 1H NMR signals (DMSO-d6) at δ7.77 (s, 1H), 7.72 (br s, 1H), and 6.57 (d, J=1.6 Hz, 1H) . The compound has been investigated for antiviral activity against Chikungunya virus nsP2 protease ().

Properties

IUPAC Name |

N-(5-nitro-1,3-thiazol-2-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O4S/c12-7(5-2-1-3-15-5)10-8-9-4-6(16-8)11(13)14/h1-4H,(H,9,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDSHDHLPAZHLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-nitro-1,3-thiazol-2-yl)furan-2-carboxamide typically involves the reaction of 5-nitro-1,3-thiazole-2-amine with furan-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Reduction Reactions

The nitro group on the thiazole ring undergoes selective reduction under controlled conditions:

Research Findings :

-

Catalytic hydrogenation (H₂/Pd-C) is preferred for scalability and selectivity.

-

Nitro reduction generates intermediates with enhanced bioactivity, as seen in related nitrothiazole antimicrobial agents .

Nucleophilic Substitution

The electron-deficient thiazole ring facilitates nucleophilic substitution at position 4 or 5:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| NH₃ (gaseous) | DMF, 100°C, 12 h | N-(5-nitro-1,3-thiazol-2-yl)furan-2-carboxamide-4-amine | 52% |

| KSCN | DMSO, 80°C, 6 h | 4-thiocyanate derivative | 48% |

Key Notes :

-

Substitution occurs preferentially at position 4 due to steric and electronic effects .

-

Microwave-assisted synthesis reduces reaction time by 40% while maintaining yields .

Hydrolysis of Carboxamide Group

The furan-2-carboxamide moiety undergoes hydrolysis under acidic or basic conditions:

| Condition | Reagent | Product | Yield |

|---|---|---|---|

| Acidic (HCl, 6M) | Reflux, 8 h | Furan-2-carboxylic acid | 89% |

| Basic (NaOH, 2M) | 70°C, 4 h | Sodium furan-2-carboxylate | 92% |

Mechanistic Insight :

-

Acidic hydrolysis proceeds via protonation of the amide oxygen, followed by nucleophilic attack by water.

-

Hydrolysis products are precursors for synthesizing ester or acyl chloride derivatives .

Electrophilic Aromatic Substitution

The furan ring undergoes electrophilic substitution at position 5:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 h | 5-nitro-furan derivative | 34% |

| Br₂/FeBr₃ | CH₂Cl₂, 25°C, 1 h | 5-bromo-furan derivative | 41% |

Challenges :

-

Competing side reactions occur at the thiazole nitro group under strong electrophilic conditions.

-

Regioselectivity is controlled by electron-withdrawing effects of the carboxamide group .

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable functionalization of the thiazole ring:

| Reaction Type | Catalyst | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 4-aryl-substituted derivative | 63% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-alkyl/aryl derivatives at thiazole C2 | 58% |

Optimization Data :

-

Ligand choice (e.g., Xantphos) increases coupling efficiency by 22% compared to PPh₃ .

-

Microwave irradiation (150°C, 15 min) reduces reaction time from 24 h to 30 min .

Stability Under Oxidative Conditions

The nitro-thiazole system shows limited stability under strong oxidation:

| Oxidizing Agent | Conditions | Degradation Products |

|---|---|---|

| KMnO₄/H₂SO₄ | 60°C, 3 h | Sulfonic acid derivatives + CO₂ |

| CrO₃/AcOH | 25°C, 12 h | Partial ring-opening products |

Practical Implications :

Scientific Research Applications

Anticancer Activity

N-(5-nitro-1,3-thiazol-2-yl)furan-2-carboxamide has demonstrated significant anticancer potential across various studies. The compound's structure allows it to interact with biological targets involved in cancer progression.

Case Studies and Findings

- Cytotoxicity Against Cancer Cell Lines : Research has shown that derivatives of thiazole compounds exhibit selective cytotoxicity against several cancer cell lines. For instance, a study indicated that thiazole derivatives displayed IC50 values ranging from 10 µM to 30 µM against colon carcinoma HCT-15 and other cell lines .

- Mechanism of Action : The anticancer activity is often attributed to the compound's ability to induce apoptosis in cancer cells, as evidenced by increased apoptosis percentages observed in treated cells compared to controls .

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HepG2 | 25.4 | |

| Thiazole Derivative | HCT-15 | 10–30 | |

| Benzothiazole Compound | U251 (glioblastoma) | 5.71 |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial efficacy against various pathogens, including both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy

- Minimum Inhibitory Concentration (MIC) : Studies have reported that modifications to the nitro group in thiazole compounds enhance their antimicrobial activity. For example, structural modifications have led to compounds with MIC values significantly lower than traditional antibiotics .

Antioxidant Activity

Research indicates that this compound may possess antioxidant properties, which can contribute to its therapeutic potential.

Mechanistic Insights

Antioxidants play a crucial role in mitigating oxidative stress within cells, which is linked to various diseases including cancer. The ability of this compound to scavenge free radicals has been demonstrated in vitro, suggesting potential applications in oxidative stress-related conditions .

Mechanism of Action

The mechanism of action of N-(5-nitro-1,3-thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the compound can inhibit enzymes involved in DNA replication and repair, thereby exerting its anticancer effects .

Comparison with Similar Compounds

5-Nitro-N-(5-nitrothiazol-2-yl)furan-2-carboxamide (Compound 64)

- Structure : Features an additional nitro group at the furan 5-position.

- Synthesis : Method A (unspecified yield) ().

- Activity: Potential antimicrobial use inferred from structural class ().

- Key Difference : Enhanced electron-withdrawing nitro group may alter solubility and binding affinity compared to the parent compound .

N-(5-Nitrothiazol-2-yl)-5-phenylfuran-2-carboxamide (Compound 65)

5-(3-Chlorophenyl)-N-(5-nitrothiazol-2-yl)furan-2-carboxamide (Compound 66)

Analogues with Modified Thiazole Substituents

N-(5-R-benzyl-1,3-thiazol-2-yl)-2,5-dimethylfuran-3-carboxamides

2-(4-Bromophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide

N-cyclohexyl-5-nitrofuran-2-carboxamide (22a)

Naphtho[2,1-b]furan Derivatives (Compounds 5a-d, 6a-d)

- Structure : Naphthofuran core with acetamide and hydrazide groups.

Comparative Analysis Table

Discussion of Key Trends

- Electron-Withdrawing Groups : Nitro substituents (e.g., compound 64) enhance stability but may reduce bioavailability due to polarity .

- Lipophilic Modifications : Phenyl or halogenated groups (e.g., compound 66) improve membrane permeability, critical for intracellular targets .

- Thiazole Modifications : Benzyl groups on thiazole () shift activity from antiviral to anticancer, suggesting target specificity depends on steric and electronic factors.

Biological Activity

N-(5-nitro-1,3-thiazol-2-yl)furan-2-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores its mechanisms of action, biochemical properties, and relevant case studies.

Target Proteins and Pathways:

The primary mechanism of action for this compound involves targeting proteins such as aldose reductase, which plays a role in various metabolic pathways. Compounds in the nitrofuran class have been shown to modulate pro-inflammatory cytokines and influence catecholaminergic and serotonergic pathways, leading to significant biological effects.

Cellular Effects:

Research indicates that this compound exhibits antimicrobial and antifungal properties. It has been reported to inhibit the growth of certain cancer cells, showcasing potential anticancer activity . The inhibition of biofilm formation by pathogens such as Staphylococcus aureus has also been documented .

The compound's biochemical properties include:

- Antimicrobial Activity: Demonstrated effectiveness against a range of Gram-positive and Gram-negative bacteria.

- Antifungal Properties: Effective against various fungal strains, with specific concentrations showing significant inhibitory effects.

Table 1: Antimicrobial Activity Data

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 1.0 |

| Escherichia coli | 1.0 | 2.0 |

| Candida albicans | 0.25 | 0.5 |

Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of various nitrofuran derivatives, this compound was included in a series of tests against multiple pathogens. The results indicated that it exhibited strong antibacterial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Anticancer Research

A separate investigation focused on the anticancer potential of this compound revealed its ability to inhibit pancreatic cancer cell growth. The study highlighted that this compound interfered with specific cellular pathways involved in cancer proliferation .

Structure-Activity Relationship (SAR)

The structure of this compound contributes significantly to its biological activity. The presence of the nitro group is essential for its antimicrobial efficacy, while the furan and thiazole rings enhance its reactivity and biological interactions .

Table 2: Comparison with Similar Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Nitro group + Furan + Thiazole | Antimicrobial, Anticancer |

| N-(5-nitro-1,3-thiazol-2-yl)formamide | Nitro group + Thiazole | Moderate antimicrobial activity |

| 5-nitro-2-furancarboxylic acid | Nitro group on furan | Limited activity |

Q & A

Q. Table 1: Representative Synthesis Protocol

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | 5-Nitrothiazol-2-amine + furan-2-carbonyl chloride | Acylation |

| 2 | Pyridine/DMAP, 0–5°C, 12 h | Activation |

| 3 | TLC (hexane:ethyl acetate, 3:1) | Reaction monitoring |

| 4 | Recrystallization (MeOH/HO) | Purification |

Basic: How is the purity and structural integrity of the compound validated post-synthesis?

Answer:

Purity is assessed via thin-layer chromatography (TLC) using Merck Silica Gel 60 F254 plates. Structural validation employs:

- H/C NMR spectroscopy (e.g., Varian Mercury 400 MHz, DMSO-) to confirm proton environments and carbon frameworks.

- High-Resolution Mass Spectrometry (HRMS) for exact mass determination (e.g., [M+H] calculated vs. observed).

- Melting point analysis (uncorrected, open capillary) to verify consistency with literature .

Advanced: What strategies optimize the anticancer activity of this compound through structural modifications?

Answer:

Modifying the furan substituents (e.g., introducing methyl, phenyl, or halogen groups) enhances activity. For example:

- 5-Methylfuran-3-carboxamide derivatives show improved cytotoxicity against HeLa and MCF-7 cell lines (IC < 10 µM).

- Electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the thiazole ring stabilize conjugation, enhancing target binding.

- SAR studies recommend balancing lipophilicity (logP) and hydrogen-bonding capacity for membrane permeability and enzyme inhibition .

Q. Table 2: Activity Trends in Analogues

| Substituent (R) | IC (µM) | Cell Line |

|---|---|---|

| 2,5-Dimethylfuran | 8.2 | HeLa |

| 5-Phenylfuran | 12.7 | MCF-7 |

| 5-(3-Chlorophenyl)furan | 6.5 | A549 |

Advanced: How does X-ray crystallography elucidate the molecular conformation and intermolecular interactions?

Answer:

Single-crystal X-ray diffraction (SHELX programs) reveals:

- Planar conformation between the thiazole and furan rings due to conjugation (C–N bond length: ~1.38 Å).

- Intermolecular N–H⋯N/O hydrogen bonds forming 1D chains (e.g., N–H⋯N: 2.89 Å, 158°).

- C–H⋯π interactions stabilizing crystal packing.

Refinement parameters (R < 0.05) and ORTEP diagrams validate the structure .

Figure 1: Crystal packing diagram showing hydrogen-bonded chains along the [010] direction .

Advanced: How do spectroscopic and computational methods resolve contradictions in biological activity data?

Answer:

Discrepancies in antimicrobial vs. anticancer activity are resolved via:

- Docking studies (AutoDock Vina) identifying differential binding to PARP-1 (anticancer) vs. bacterial FabH (antimicrobial).

- UV-Vis and fluorescence quenching assays to confirm target engagement.

- Comparative molecular field analysis (CoMFA) to optimize substituent positioning .

Basic: What are the standard protocols for evaluating antimicrobial activity?

Answer:

- Broth microdilution (CLSI guidelines) determines MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Zone of inhibition assays (Mueller-Hinton agar) assess broad-spectrum activity.

- Time-kill kinetics (0–24 h) differentiate bactericidal vs. bacteriostatic effects .

Advanced: What mechanistic hypotheses explain the dual antioxidant and cytotoxic effects?

Answer:

The nitro-thiazole moiety acts as:

- A pro-oxidant in cancer cells, generating ROS via redox cycling (confirmed by DCFH-DA assays).

- An antioxidant in normal cells by scavenging free radicals (via ABTS radical quenching).

Dual activity is concentration-dependent, requiring dose-response profiling .

Advanced: How are solvent and temperature effects managed during crystallization?

Answer:

- Slow evaporation (methanol/acetone, 4°C) yields diffraction-quality crystals.

- Thermogravimetric analysis (TGA) identifies solvent-free phases.

- Cryocooling (100 K) minimizes thermal motion artifacts during data collection .

Basic: What safety and handling precautions are recommended for this compound?

Answer:

- Use nitrile gloves and fume hoods due to potential mutagenicity (Ames test recommended).

- Store at –20°C under inert gas (N) to prevent nitro-group degradation.

- Dispose via incineration (certified waste management) .

Advanced: How is metabolic stability assessed in preclinical studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.